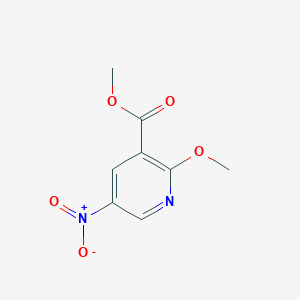

Methyl 2-methoxy-5-nitronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methoxy-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-14-7-6(8(11)15-2)3-5(4-9-7)10(12)13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKVLUGRWNKURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40559522 | |

| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122433-50-5 | |

| Record name | Methyl 2-methoxy-5-nitro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122433-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-methoxy-5-nitropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40559522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-methoxy-5-nitronicotinate

A Note on Isomeric Specificity: Scientific literature and chemical databases predominantly feature data for Methyl 6-methoxy-5-nitronicotinate (CAS No. 59237-49-9). Information regarding its isomer, Methyl 2-methoxy-5-nitronicotinate, is sparse. This guide will focus on the comprehensively documented Methyl 6-methoxy-5-nitronicotinate, presenting its chemical structure, properties, and a plausible synthetic route.

Chemical Structure and Identification

Methyl 6-methoxy-5-nitronicotinate is a substituted pyridine derivative, specifically a methyl ester of nicotinic acid. The core structure consists of a pyridine ring with a methoxy group at the 6th position, a nitro group at the 5th position, and a methyl carboxylate group at the 3rd position.

| Identifier | Value |

| IUPAC Name | methyl 6-methoxy-5-nitropyridine-3-carboxylate[1] |

| Synonyms | Methyl 6-methoxy-5-nitronicotinate, Methyl 6-methoxy-5-nitro-3-pyridinecarboxylate[1] |

| CAS Number | 59237-49-9[1][2][3][4][5] |

| Molecular Formula | C8H8N2O5[1][5][6] |

| SMILES | COC1=NC=C(C=C1--INVALID-LINK--[O-])C(=O)OC[1] |

| InChI Key | YVGHVJUGJZGYPW-UHFFFAOYSA-N[1][6] |

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for Methyl 6-methoxy-5-nitronicotinate.

| Property | Value | Source |

| Molecular Weight | 212.16 g/mol | [1][3][7] |

| Exact Mass | 212.04332136 Da | [1] |

| Purity | ≥97% | [3][6][7] |

| Boiling Point (Predicted) | 331.0±37.0 °C | |

| Density (Predicted) | 1.356±0.06 g/cm3 | |

| Storage Temperature | 2-8°C | |

| XLogP3 (Computed) | 0.8 | [1] |

Note: Boiling point and density are predicted values from chemical databases and have not been experimentally verified in the cited literature.

Synthesis and Experimental Protocols

Below is a generalized experimental workflow representing a potential synthesis route.

General Experimental Protocol (Hypothetical):

-

Esterification: 6-Hydroxynicotinic acid would be dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid would be added, and the mixture would be heated to reflux for several hours to drive the reaction to completion. The excess methanol would then be removed under reduced pressure, and the resulting crude methyl 6-hydroxynicotinate would be purified.

-

Nitration: The purified methyl 6-hydroxynicotinate would be slowly added to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction temperature would be carefully controlled to prevent over-nitration or decomposition. After the addition is complete, the reaction mixture would be allowed to warm to room temperature and stirred until the reaction is complete. The product, methyl 6-hydroxy-5-nitronicotinate, would be isolated by pouring the reaction mixture over ice and filtering the resulting precipitate.

-

O-Methylation: The methyl 6-hydroxy-5-nitronicotinate would be dissolved in a suitable solvent such as acetone. An excess of a methylating agent, like dimethyl sulfate, and a base, such as potassium carbonate, would be added. The mixture would be heated to reflux until the starting material is consumed. The final product, Methyl 6-methoxy-5-nitronicotinate, would then be isolated and purified, likely through recrystallization or column chromatography.

Applications in Research and Drug Development

As a substituted nitropyridine derivative, Methyl 6-methoxy-5-nitronicotinate serves as a valuable building block in organic synthesis. The nitro group can be reduced to an amine, which can then be further functionalized, making it a key intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents. The ester and methoxy groups also offer sites for chemical modification. At present, there is no widely reported biological activity or established role in signaling pathways for this specific molecule; its primary utility lies in its potential as a chemical intermediate.

The logical relationship for its utility in drug discovery is outlined below.

References

- 1. Methyl 6-methoxy-5-nitronicotinate | C8H8N2O5 | CID 2746880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-Methoxy-5-nitronicotinate | 59237-49-9 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. eontrading.uk [eontrading.uk]

- 5. Methyl 6-Methoxy-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Methyl 2-Methoxy-5-nitronicotinic acid | 122433-50-5 [amp.chemicalbook.com]

An In-depth Technical Guide to Methyl 2-methoxy-5-nitronicotinate (CAS 122433-50-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Methyl 2-methoxy-5-nitronicotinate (CAS 122433-50-5) is limited. This guide provides a summary of the available data and presents general methodologies for the synthesis and analysis of related compounds based on available literature. The experimental protocols and potential applications described herein are illustrative and may require significant optimization for this specific molecule.

Core Compound Properties

This compound is a substituted pyridine derivative. Its chemical structure incorporates a methoxy group, a nitro group, and a methyl ester attached to a pyridine ring. These functional groups make it a potentially useful intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

| Property | Value | Reference |

| CAS Number | 122433-50-5 | [1] |

| Molecular Formula | C₈H₈N₂O₅ | [1] |

| Molecular Weight | 212.16 g/mol | [1] |

| Synonyms | Methyl 2-methoxy-5-nitropyridine-3-carboxylate, 2-Methoxy-5-nitro-nicotinic acid methyl ester | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for this compound. This is a generalized representation and specific reagents and conditions would need to be determined experimentally.

Caption: A potential two-step synthesis of this compound.

General Experimental Protocol for Methoxylation of a Chloropyridine Derivative

This protocol is based on the synthesis of similar methoxypyridine compounds and would require optimization for the specific substrate.

Materials:

-

Chloropyridine precursor

-

Sodium methoxide

-

Methanol (anhydrous)

-

Inert solvent (e.g., Tetrahydrofuran, DMF)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the chloropyridine precursor in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by the slow addition of a quenching solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Applications in Drug Development

While no specific applications for this compound in drug development have been identified in the searched literature, related nitropyridine and nicotinic acid derivatives are valuable intermediates in the synthesis of various pharmaceutical agents. The pyridine scaffold is a common motif in many biologically active molecules.

The functional groups of this compound offer several possibilities for further chemical modification:

-

The nitro group can be readily reduced to an amine, which can then be derivatized to form amides, ureas, or sulfonamides.

-

The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides.

-

The methoxy group and the pyridine nitrogen can influence the electronic properties and binding interactions of potential drug candidates.

Potential Signaling Pathway Interactions

There is no information available in the searched results regarding the interaction of this compound with any signaling pathways. Research into the biological activity of this compound would be required to elucidate any potential mechanisms of action.

Conclusion

This compound (CAS 122433-50-5) is a chemical compound with potential as a synthetic intermediate. However, a comprehensive review of the public scientific literature reveals a significant lack of detailed information regarding its synthesis, biological activity, and applications. Further research is necessary to fully characterize this molecule and explore its potential utility in drug discovery and development. The methodologies and potential applications of structurally related compounds suggest that it could be a valuable building block for the synthesis of novel bioactive molecules. Researchers interested in this compound should anticipate the need for extensive process development and biological screening.

References

An In-depth Technical Guide on Methyl 2-methoxy-5-nitropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-methoxy-5-nitropyridine-3-carboxylate, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical identity, physicochemical properties, a plausible synthetic route with experimental protocols, and its significant role in the development of kinase inhibitors. Furthermore, it explores the potential signaling pathways that can be targeted by derivatives of this compound, supported by illustrative diagrams to clarify complex relationships and workflows.

Chemical Identity and Properties

The compound, commonly referred to as Methyl 2-methoxy-5-nitronicotinate, is systematically named Methyl 2-methoxy-5-nitropyridine-3-carboxylate according to IUPAC nomenclature, and is associated with the CAS Number 122433-50-5 .[1]

Below is a summary of its key physicochemical properties:

| Property | Value |

| Molecular Formula | C₈H₈N₂O₅ |

| Molecular Weight | 212.16 g/mol |

| Appearance | Expected to be a solid |

| Storage Temperature | 2-8°C |

Synthesis and Experimental Protocols

Plausible Synthetic Workflow

A logical synthetic route to Methyl 2-methoxy-5-nitropyridine-3-carboxylate would likely begin with the nitration of a suitable pyridine precursor, followed by chlorination and subsequent methoxylation and esterification, or a variation thereof where the ester and methoxy groups are introduced at different stages. A potential synthetic pathway is illustrated below.

General Experimental Protocol for Methoxylation of a Chloronitropyridine Intermediate

The following is a generalized experimental protocol for the nucleophilic substitution of a chloro group with a methoxy group on a nitropyridine ring, a key step in the synthesis of the title compound. This protocol is adapted from procedures described for analogous compounds.[2]

Materials:

-

2-chloro-5-nitropyridine derivative

-

Sodium methoxide

-

Methanol (anhydrous)

-

Inert solvent (e.g., Tetrahydrofuran)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-chloro-5-nitropyridine derivative in an appropriate anhydrous solvent such as methanol or tetrahydrofuran.

-

Add sodium methoxide (typically 1.1 to 1.5 molar equivalents) to the solution. The addition may be done portion-wise or as a solution in methanol.

-

The reaction mixture is then stirred at a suitable temperature, which can range from room temperature to the reflux temperature of the solvent, for a period of 1 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel to afford the desired 2-methoxy-5-nitropyridine derivative.

Role in Drug Development and Potential Signaling Pathways

Methyl 2-methoxy-5-nitropyridine-3-carboxylate is a valuable building block in medicinal chemistry, primarily recognized for its utility in the synthesis of kinase inhibitors. The pyridine scaffold is a common motif in many kinase inhibitors due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The nitro group can be readily reduced to an amine, providing a handle for further derivatization to explore structure-activity relationships (SAR).

Derivatives of nitropyridines have been investigated as inhibitors of a variety of kinases, including but not limited to:

-

Epidermal Growth Factor Receptor (EGFR)

-

Janus Kinases (JAKs)

-

Src Family Kinases (SFKs)

-

Monopolar Spindle 1 (MPS1) kinase[3]

These kinases are crucial components of intracellular signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.

Generalized Kinase Signaling Pathway

The diagram below illustrates a simplified, generalized kinase signaling pathway that is often the target of inhibitors derived from precursors like Methyl 2-methoxy-5-nitropyridine-3-carboxylate.

Quantitative Data

As Methyl 2-methoxy-5-nitropyridine-3-carboxylate is primarily a synthetic intermediate, quantitative biological data such as IC₅₀ values are not available for the compound itself. The quantitative data of interest for this molecule would be related to its synthesis. For instance, in a patent for a related compound, 2-methoxy-5-nitropyridine, the yield is reported to be in the range of 94-97% when synthesized from 2-chloro-5-nitropyridine using sodium methoxide in methanol.[2] Such high yields underscore the efficiency of the methoxylation step, which is crucial for the overall cost-effectiveness of synthesizing more complex drug candidates.

Conclusion

Methyl 2-methoxy-5-nitropyridine-3-carboxylate is a strategically important chemical entity in the landscape of modern drug discovery. Its structural features, particularly the reactive nitro group and the kinase-hinge-binding pyridine core, make it an ideal starting point for the synthesis of targeted therapeutics. While direct biological activity data for this compound is limited, its role as a precursor to potent kinase inhibitors is well-established through the extensive literature on related nitropyridine and pyrazolopyridine derivatives. This guide provides a foundational understanding of its chemistry, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

An In-depth Technical Guide to Methyl 6-methoxy-5-nitropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-methoxy-5-nitropyridine-3-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, and insights into its synthesis and potential biological relevance.

Chemical Identity and Synonyms

Methyl 6-methoxy-5-nitropyridine-3-carboxylate is a substituted pyridine derivative. A clear identification of this compound is crucial for researchers. The following table summarizes its primary identifiers and a list of known synonyms.

| Identifier Type | Value |

| IUPAC Name | methyl 6-methoxy-5-nitropyridine-3-carboxylate[1] |

| CAS Number | 59237-49-9[1] |

| Molecular Formula | C8H8N2O5[1] |

| PubChem CID | 2746880[1] |

A variety of synonyms are used in literature and commercial listings to refer to this compound. Researchers should be familiar with these alternative names to ensure comprehensive literature searches.

| Synonyms |

| methyl 6-methoxy-5-nitronicotinate[1] |

| 6-methoxy-5-nitro-nicotinic acid methyl ester |

| Pyridine-3-carboxylic acid, 6-methoxy-5-nitro-, methyl ester |

| Methyl 6-methoxy-5-nitro-3-pyridinecarboxylate |

| 6-Methoxy-5-nitropyridine-3-carboxylic acid methyl ester |

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental for its application in experimental settings, including solubility, stability, and potential for biological interactions. The data presented below are primarily computed properties sourced from comprehensive chemical databases.

| Property | Value | Source |

| Molecular Weight | 212.16 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 212.04332136 Da | PubChem[1] |

| Monoisotopic Mass | 212.04332136 Da | PubChem[1] |

| Topological Polar Surface Area | 94.2 Ų | PubChem[1] |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 252 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of Methyl 6-methoxy-5-nitropyridine-3-carboxylate can be achieved through various synthetic routes. A common precursor for this compound is Methyl 6-chloro-5-nitronicotinate.

Synthesis from Methyl 6-chloro-5-nitronicotinate

A general procedure for the synthesis involves the nucleophilic substitution of the chloro group with a methoxy group.

Reaction:

-

Starting Material: Methyl 6-chloro-5-nitronicotinate

-

Reagent: Sodium methoxide in methanol

-

Solvent: Methanol

Experimental Protocol:

-

Dissolve Methyl 6-chloro-5-nitronicotinate in anhydrous methanol.

-

Slowly add a solution of sodium methoxide in methanol to the stirred solution of the starting material.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

-

Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up. This may involve neutralization, extraction with an organic solvent, and washing of the organic phase.

-

The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol, to yield the final product.

Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions.

Potential Biological Significance and Applications

While specific biological activities for Methyl 6-methoxy-5-nitropyridine-3-carboxylate are not extensively documented in publicly available literature, the broader class of nitropyridine derivatives has garnered significant attention in medicinal chemistry.

Nitropyridine derivatives have been investigated for a range of biological activities, including:

-

Antimicrobial and Anticancer Properties: The nitro group on the pyridine ring is a key pharmacophore that can be involved in modulating enzyme activity and interacting with cellular targets. Nitropyridines have been screened for their potential to induce apoptosis in cancer cells and inhibit key signaling pathways.[2]

-

Microtubule-Targeting Agents: Certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents, demonstrating cytotoxic effects against various cancer cell lines.[3]

-

Enzyme Inhibition: Nitropyridine derivatives have shown inhibitory activity against enzymes like protoporphyrinogen oxidase, which is a target for herbicide development.[4]

-

Intermediates in Drug Synthesis: Many pyridine derivatives serve as crucial intermediates in the synthesis of more complex biologically active molecules, including pharmaceuticals.[5][6]

The presence of the nitro and methoxy groups on the pyridine ring of Methyl 6-methoxy-5-nitropyridine-3-carboxylate provides multiple sites for chemical modification, making it a versatile scaffold for the synthesis of compound libraries for high-throughput screening against various biological targets.[2][6]

Experimental and logical Workflows

The following diagrams illustrate a conceptual workflow for the synthesis and subsequent biological screening of Methyl 6-methoxy-5-nitropyridine-3-carboxylate, reflecting a typical drug discovery process.

Caption: A generalized workflow for the synthesis and purification of Methyl 6-methoxy-5-nitropyridine-3-carboxylate.

Caption: A conceptual workflow for the biological screening of a novel chemical entity like a nitropyridine derivative.

References

- 1. Methyl 6-methoxy-5-nitronicotinate | C8H8N2O5 | CID 2746880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 6. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to Methyl 2-methoxy-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-methoxy-5-nitronicotinate, a niche but potentially significant molecule in the landscape of pharmaceutical research and development. This document collates available data on its physicochemical properties and outlines standard experimental protocols for its characterization, offering a foundational resource for its application in medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound, with the CAS number 122433-50-5, is a pyridine derivative. Its structural features, including a methoxy group, a nitro group, and a methyl ester, make it a versatile scaffold for chemical modification in the synthesis of more complex, biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C8H8N2O5 | [1][2] |

| Molecular Weight | 212.16 g/mol | [1][2] |

| IUPAC Name | methyl 2-methoxy-5-nitropyridine-3-carboxylate | [1] |

| Synonyms | Methyl 2-methoxy-5-nitronicotinic acid, 2-Methoxy-5-nitro-nicotinic acid Methyl ester | [1] |

Hypothetical Experimental Protocols

While specific experimental data for this compound is not widely published, the following protocols represent standard methodologies for the synthesis and characterization of similar organic compounds. These can serve as a robust starting point for researchers working with this molecule.

Synthesis of Nicotinate Derivatives

The synthesis of substituted nicotinate esters often involves a multi-step process. A plausible route for this compound could involve the nitration of a 2-methoxynicotinate precursor, followed by esterification. The nitro group can be a precursor for an amino group via reduction, which then serves as a handle for further derivatization to create amides, ureas, or sulfonamides—functional groups commonly found in drug molecules.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the molecular structure.

-

Methodology: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) with tetramethylsilane (TMS) as an internal standard. 1H NMR and 13C NMR spectra are acquired on a spectrometer (e.g., 400 MHz). The chemical shifts, multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the connectivity of atoms.

2. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern.

-

Methodology: A dilute solution of the compound is introduced into a mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. The resulting mass spectrum will show the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight.

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound.

-

Methodology: A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient (e.g., water and acetonitrile) is used to elute the compound. Detection is typically performed using a UV detector at an appropriate wavelength. The purity is determined by the percentage of the area of the main peak relative to the total peak area.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Characterization.

References

The Advent and Advancement of Nitronicotinates: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitronicotinate compounds, a class of heterocyclic molecules characterized by a pyridine ring bearing both a nitro group and a carboxylate ester, have emerged as crucial pharmacophores and versatile intermediates in modern drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these compounds. It further details key experimental protocols for their preparation and elucidates their mechanisms of action, particularly in the context of kinase inhibition. Quantitative pharmacological data are presented to offer a comparative analysis of representative derivatives. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the nitronicotinate scaffold.

A Historical Overview: From Early Synthesis to Pharmaceutical Prominence

The journey of nitronicotinate compounds from academic curiosity to valuable pharmaceutical building blocks has been gradual. While the nitration of pyridine derivatives was explored in the early 20th century, one of the seminal reports on the synthesis of "nitronicotines" was published in 1973 by Ya. L. Gol'dfarb and colleagues.[1][2] Their work detailed the synthesis of various nitro- and bromonitronicotines through the oxidation of the corresponding aminonicotines using Caro's acid (peroxymonosulfuric acid).[2] This early work laid the foundation for accessing this class of compounds and exploring their chemical reactivity.

For decades, nitronicotinates remained primarily of academic interest. However, with the rise of kinase inhibitors in oncology and immunology, the true potential of the nitronicotinate scaffold was unlocked. The pyridine core is a common motif in many pharmaceuticals, known for its ability to interact with biological targets, while the nitro group, being a strong electron-withdrawing group, can be readily reduced to an amine. This amine then serves as a critical handle for further chemical modifications, allowing for the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[3] This versatility has made nitronicotinate esters, such as Ethyl 6-methyl-5-nitronicotinate and Methyl 6-chloro-5-nitronicotinate, highly sought-after intermediates in the synthesis of a wide array of biologically active molecules, including inhibitors of kinases like KIT and platelet-derived growth factor receptors (PDGFRs).[3]

Synthetic Methodologies: A Practical Guide

The synthesis of nitronicotinate compounds and their precursors has been refined over the years to improve yield, purity, and scalability. Below are detailed experimental protocols for the synthesis of key precursors and representative nitronicotinate esters.

Synthesis of 6-Hydroxy-5-nitronicotinic Acid

6-Hydroxy-5-nitronicotinic acid is a pivotal precursor for various nitronicotinate derivatives. Two common methods for its synthesis are outlined below.[4][5]

Method 1: Nitration with Fuming Nitric Acid [4]

-

Reactants: 6-hydroxynicotinic acid, red fuming nitric acid.

-

Procedure: To a 250mL flask, add 6-hydroxynicotinic acid (20g) and 100mL of red fuming nitric acid. The mixture is slowly heated to 50°C (bath temperature) and stirred at this temperature for 8 hours. The temperature is then gradually increased to 80°C. After cooling to room temperature overnight, the resulting yellow precipitate is collected by filtration, washed with water (10 mL), and dried to yield 6-hydroxy-5-nitronicotinic acid.

-

Purity: >95% (as determined by LC-MS).

Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids [4]

-

Reactants: 6-hydroxynicotinic acid, concentrated sulfuric acid, concentrated nitric acid.

-

Procedure: A solution of 30g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid is prepared. To this, a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid (60 ml total) is added while maintaining the temperature below 20°C. The mixture is stirred at room temperature for 1 hour and then heated to 80°C for 4 hours. The reaction mixture is subsequently poured onto ice, and the precipitate that forms is collected and dried to give the desired product.

Synthesis of Methyl 6-chloro-5-nitronicotinate

This compound is a valuable intermediate for the synthesis of PARP inhibitors and immunomodulators.[1]

-

Reactants: 6-Hydroxy-5-nitronicotinic acid, thionyl chloride (SOCl₂), dimethylformamide (DMF), methanol (CH₃OH), dichloromethane (CH₂Cl₂), sodium bicarbonate (NaHCO₃).

-

Procedure: To a solution of 5-nitro-6-hydroxynicotinic acid (1 eq.) in SOCl₂ (4.7 eq.), DMF (0.15 eq.) is added. The reaction mixture is heated to reflux for 8 hours, followed by vacuum concentration. The resulting residue is dissolved in CH₂Cl₂, and the solution is cooled to -40°C. Methanol (1.4 eq.) is then added slowly, ensuring the internal temperature remains below -30°C. Subsequently, an aqueous solution of NaHCO₃ (1 eq.) is added, and the mixture is gradually warmed to room temperature. The organic phase is separated and concentrated under vacuum. The crude product is purified by crystallization from ethanol to afford methyl 6-chloro-5-nitronicotinate.

-

Yield: 90%.[1]

Mechanism of Action and Signaling Pathways

The biological activity of many drugs derived from nitronicotinates stems from their ability to act as kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The general mechanism of action for many nitroaromatic compounds involves their intracellular reduction. The electron-withdrawing nitro group can be reduced by cellular reductases to form a nitro anion radical. This radical can then be further reduced to nitroso and hydroxylamine intermediates, which are highly reactive and can covalently modify and damage cellular macromolecules, including DNA.[6] In the context of antitubercular activity, 5-nitronicotinic acid has been shown to inhibit NADH dehydrogenase, leading to the disruption of bacterial respiration and ATP synthesis. It is also suggested that it can form nitric oxide radicals, which can react with various cellular components.[6]

For nitronicotinate-derived kinase inhibitors, the pyridine scaffold often serves as the core for interacting with the ATP-binding pocket of the target kinase. The various substituents, often introduced via the versatile amine handle derived from the nitro group, are tailored to achieve high affinity and selectivity for the specific kinase.

Below is a generalized diagram illustrating a common workflow for the development of kinase inhibitors from nitronicotinate intermediates.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN104370807B - The synthetic method of a kind of 6-hydroxyl-5-nitronicotinic acid and process for separation and purification thereof - Google Patents [patents.google.com]

- 6. 5-Nitro nicotinic acid | 2047-49-6 | FN26238 | Biosynth [biosynth.com]

The Emerging Therapeutic Potential of Methoxy- and Nitro-Substituted Nicotinates: A Technical Overview

For Immediate Release

[City, State] – [Date] – As the quest for novel therapeutic agents continues, researchers are increasingly turning their attention to the nuanced pharmacological effects of substituted heterocyclic compounds. Among these, derivatives of nicotinic acid, a vital B vitamin, are demonstrating significant potential in various therapeutic areas. This technical guide provides an in-depth analysis of the biological activities associated with methoxy- and nitro-substituted nicotinates and related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

Nicotinic acid, or niacin (Vitamin B3), is a well-established therapeutic agent, primarily known for its lipid-lowering and vasodilatory properties. The core structure of nicotinic acid provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of its biological effects. The introduction of methoxy (-OCH3) and nitro (-NO2) functional groups, in particular, has been shown to modulate the pharmacological profile of the parent molecule, leading to a diverse range of biological activities, including antioxidant, anti-inflammatory, antiproliferative, and vasorelaxant effects. This guide will explore the structure-activity relationships of these derivatives, detail the experimental protocols used for their evaluation, and visualize the underlying signaling pathways.

Key Biological Activities and Quantitative Data

The biological activities of methoxy- and nitro-substituted nicotinates and their analogs are diverse. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Vasorelaxant and Antioxidant Activities

Studies on thionicotinic acid derivatives have revealed that these compounds can induce vasorelaxation, a crucial factor in managing hypertension and other cardiovascular conditions. This effect is often mediated by endothelium-derived nitric oxide (NO) and prostacyclin. Furthermore, many of these derivatives exhibit significant antioxidant properties.

| Compound | Vasorelaxant Activity (ED50) | Antioxidant Activity (% DPPH Radical Scavenging at 333.33 µg/mL) | Reference |

| 2-(1-adamantylthio)nicotinic acid | 21.3 nM | 33.20% | [1][2] |

| 2-(1-adamantylthio)nicotinamide | > 1 µM | 0.57% | [1][2] |

| 2-(1-adamantylthio)nicotinonitrile | > 1 µM | 0.30% | [1][2] |

Antiproliferative Activity

The antiproliferative effects of substituted nicotinic acid analogs and other heterocyclic compounds are of significant interest in oncology research. The presence of methoxy and nitro groups can influence the cytotoxicity of these compounds against various cancer cell lines.

| Compound | Cell Line | Antiproliferative Activity (IC50) | Reference |

| N-methyl-substituted benzimidazole carboxamide with hydroxy and methoxy groups and a cyano group | MCF-7 | 3.1 µM | [3] |

| 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine | Various | 25-90 nM | [4] |

| C-1 methoxycarbonyl narciclasine | A549 | 15.5 µM | [5] |

| Narciclasine (control) | A549 | 20 nM | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of compounds are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide in cell-based assays.

| Compound (Curcumin Analogues) | LPS-induced NO Production Suppression (at 25 µM) | Reference |

| Curcumin | 74.91 ± 0.88% | [6] |

| Cur-OH | 77.75 ± 0.89% | [6] |

| Cur-Br | 71.75 ± 0.90% | [6] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a reproducible framework for further research.

Vasorelaxation Assay

This protocol is used to assess the vasodilatory effects of compounds on isolated arterial rings.

-

Tissue Preparation: Thoracic aortas are isolated from rats and cut into rings.

-

Mounting: The aortic rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Induction: The rings are pre-contracted with phenylephrine.

-

Compound Administration: The test compounds are added in a cumulative concentration-dependent manner to determine their relaxant effects.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. The ED50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.[1][2]

Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reaction Mixture: A solution of the test compound is mixed with a methanolic solution of DPPH.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).[1][2]

This assay evaluates the ability of a compound to scavenge superoxide radicals.

-

Reaction System: The assay is typically based on the inhibition of the photoreduction of nitroblue tetrazolium (NBT).

-

Compound Incubation: The test compound is incubated with the reaction mixture.

-

Measurement: The formation of formazan from the reduction of NBT is measured spectrophotometrically.

-

Calculation: The SOD-like activity is expressed as the percentage of inhibition of NBT reduction.[1][2]

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[3][7]

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and experimental workflows.

Caption: Endothelium-dependent vasorelaxation pathway.

Caption: Workflow for antioxidant activity assays.

Caption: Experimental workflow for the MTT antiproliferative assay.

Conclusion and Future Directions

The derivatization of nicotinic acid and related heterocyclic structures with methoxy and nitro groups presents a promising avenue for the development of novel therapeutic agents. The studies highlighted in this guide demonstrate the potential of these compounds to exhibit a wide range of biological activities, from vasorelaxation and antioxidant effects to potent antiproliferative and anti-inflammatory actions. The structure-activity relationships suggest that the position and nature of the substituents play a critical role in determining the pharmacological profile of these molecules.

Future research should focus on the systematic synthesis and screening of a broader range of methoxy- and nitro-substituted nicotinates to further elucidate their therapeutic potential. Mechanistic studies are also warranted to identify the specific molecular targets and signaling pathways modulated by these compounds. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for such future investigations, which could ultimately lead to the discovery of new drugs for a variety of diseases.

References

- 1. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity [mdpi.com]

- 6. Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 2-methoxy-5-nitronicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a plausible synthetic route for Methyl 2-methoxy-5-nitronicotinate. Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents predicted spectroscopic data based on the analysis of analogous compounds and established principles of spectroscopy. This guide is intended to support researchers in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry due to the prevalence of the nitropyridine scaffold in various pharmacologically active molecules. Accurate spectroscopic data and reliable synthetic protocols are crucial for the advancement of research involving this compound. This document aims to fill the current information gap by providing a detailed, albeit predictive, spectroscopic profile and a representative synthetic methodology.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with experimentally determined data for structurally similar compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.90 | d | 1H | H-6 | ~2.5 |

| ~8.50 | d | 1H | H-4 | ~2.5 |

| ~4.00 | s | 3H | OCH₃ (at C-2) | - |

| ~3.95 | s | 3H | OCH₃ (ester) | - |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~164 | C=O (ester) |

| ~162 | C-2 |

| ~145 | C-5 |

| ~142 | C-6 |

| ~135 | C-4 |

| ~118 | C-3 |

| ~54 | OCH₃ (at C-2) |

| ~53 | OCH₃ (ester) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester) |

| ~1600, ~1480 | C=C and C=N stretch (aromatic ring) |

| ~1530, ~1350 | N-O stretch (nitro group) |

| ~1250 | C-O stretch (ester and ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 212.04 | [M]⁺ (Molecular Ion) |

| 181.03 | [M - OCH₃]⁺ |

| 153.03 | [M - COOCH₃]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves the nitration of a suitable pyridine precursor followed by esterification. A representative two-step protocol is detailed below.

Step 1: Synthesis of 2-methoxy-5-nitronicotinic acid

The synthesis of the carboxylic acid precursor can be achieved through the nitration of 2-methoxynicotinic acid.

Protocol:

-

To a stirred solution of 2-methoxynicotinic acid in concentrated sulfuric acid, cooled to 0°C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for 2-3 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured onto crushed ice.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-methoxy-5-nitronicotinic acid.

Step 2: Esterification to this compound

The final product can be synthesized via Fischer esterification of the corresponding carboxylic acid. This method is a standard procedure for the conversion of carboxylic acids to their methyl esters.[1][2][3][4][5]

Protocol:

-

A solution of 2-methoxy-5-nitronicotinic acid in an excess of methanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.[1][3]

-

The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by TLC.[1]

-

After completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification of the crude product can be achieved by column chromatography on silica gel to afford pure this compound.[1]

Visualizations

Diagram 1: General Experimental Workflow

Caption: A generalized workflow for the synthesis and characterization of an organic compound.

Diagram 2: Key Structural Features for Spectroscopic Analysis

Caption: Key functional groups of this compound and their expected spectroscopic signals.

Conclusion

References

An In-depth Technical Guide on the Safety and Handling of Methyl 2-methoxy-5-nitronicotinate

Disclaimer: The information provided in this document is intended for use by qualified researchers, scientists, and drug development professionals. It is crucial to conduct a thorough risk assessment before handling any chemical. The nomenclature for the compound with CAS number 122433-50-5 is ambiguous in available literature, being referred to as both Methyl 2-methoxy-5-nitronicotinate and Methyl 2-Methoxy-5-nitronicotinic acid. This guide pertains to the compound registered under CAS number 122433-50-5.

This technical guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS: 122433-50-5). Due to the limited availability of detailed experimental protocols and biological pathway information for this specific compound, this document will focus on presenting the known safety data in a structured format to ensure safe laboratory practices.

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 2-Methoxy-5-nitronicotinic acid, 2-Methoxy-5-nitro-nicotinic acid Methyl ester, Methyl 2-methoxy-5-nitropyridine-3-carboxylate, 3-Pyridinecarboxylic acid, 2-methoxy-5-nitro-, methyl ester[1] |

| CAS Number | 122433-50-5[1][2] |

| Molecular Formula | C8H8N2O5[1] |

| Molecular Weight | 212.16 g/mol [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Safety and Handling Precautions

Adherence to the following precautionary statements is mandatory to ensure the safe handling of this compound.

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264: Wash hands and skin thoroughly after handling.[1] | |

| P270: Do not eat, drink or smoke when using this product.[1] | |

| P271: Use only outdoors or in a well-ventilated area.[1] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] | |

| P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P330: Rinse mouth.[1] | |

| P332 + P313: IF SKIN irritation occurs: Get medical advice/attention.[1] | |

| P337 + P313: IF eye irritation persists: Get medical advice/attention.[1] | |

| P362: Take off contaminated clothing and wash before reuse.[1] | |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405: Store locked up.[1] | |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

First-Aid Measures

In case of exposure, the following first-aid measures should be implemented immediately.

| Exposure Route | First-Aid Measure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound.

References

Methodological & Application

reaction mechanism for Methyl 2-methoxy-5-nitronicotinate synthesis

Abstract

Introduction

Methyl 2-methoxy-5-nitronicotinate is a substituted pyridine derivative. The presence of methoxy, nitro, and methyl ester functional groups on a nicotinate framework makes it an attractive intermediate for the synthesis of more complex heterocyclic compounds, which are prevalent in many biologically active molecules. This application note details a proposed reaction mechanism and an experimental protocol for its synthesis via the nitration of Methyl 2-methoxynicotinate.

Proposed Reaction Mechanism

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The key steps involve the generation of a potent electrophile (the nitronium ion) and its subsequent attack on the electron-rich pyridine ring of Methyl 2-methoxynicotinate.

Step 1: Generation of the Nitronium Ion (NO₂⁺) Concentrated sulfuric acid protonates nitric acid, leading to the formation of a nitronium ion (NO₂⁺) and water.[1] The nitronium ion is a powerful electrophile required to react with the deactivated pyridine ring.

Step 2: Electrophilic Attack and Regioselectivity The pyridine ring in Methyl 2-methoxynicotinate is substituted with an electron-donating methoxy group (-OCH₃) at the C2 position and an electron-withdrawing methyl ester group (-COOCH₃) at the C3 position. The pyridine nitrogen itself is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene.

However, the regioselectivity of the nitration is controlled by the substituents:

-

The -OCH₃ group is an activating, ortho, para-director. It strongly activates the C4 and C6 positions through resonance.

-

The -COOCH₃ group is a deactivating, meta-director, directing incoming electrophiles to the C5 position.

-

The pyridine nitrogen deactivates the entire ring, particularly the C2, C4, and C6 positions.

The nitration is predicted to occur at the C5 position . This position is meta to the deactivating ester group and para to the activating methoxy group. The directing effects of both groups reinforce substitution at this position, making it the most nucleophilic site available for attack by the nitronium ion. The attack forms a resonance-stabilized cationic intermediate known as a sigma complex.

Step 3: Rearomatization A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the C5 carbon of the sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Figure 1. Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be performed with caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Concentrated acids are highly corrosive.

3.1. Materials and Reagents

-

Methyl 2-methoxynicotinate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice

-

Deionized Water

-

Methanol (for recrystallization)

-

Sodium Bicarbonate (NaHCO₃, saturated solution for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

3.2. Procedure

-

Preparation of the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add Methyl 2-methoxynicotinate (e.g., 5.0 g, 29.9 mmol). Place the flask in an ice-salt bath to cool to 0°C.

-

Slowly add 15 mL of concentrated sulfuric acid to the flask while stirring. Ensure the temperature is maintained between 0 and 5°C. Stir until the substrate is fully dissolved.

-

Preparation of the Nitrating Mixture: In a separate beaker or flask, carefully and slowly add 3 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. This mixture should be prepared in an ice bath to control the exothermic reaction.

-

Nitration Reaction: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of Methyl 2-methoxynicotinate over a period of 20-30 minutes. The internal temperature of the reaction mixture must be kept below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature, stirring for another 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with constant stirring. A precipitate should form.

-

Allow the ice to melt completely. If the solution is still strongly acidic, carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Isolation and Purification:

-

Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold deionized water.

-

For further purification, the crude product can be recrystallized from a suitable solvent like methanol or an ethanol/water mixture.

-

Alternatively, if the product separates as an oil or does not precipitate cleanly, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Drying: Dry the purified product in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

-

Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. Determine the melting point and calculate the percentage yield.

Data Presentation

The following table summarizes the key parameters for the proposed synthesis. The yield is an estimate based on similar nitration reactions.

| Parameter | Value / Condition |

| Starting Material | Methyl 2-methoxynicotinate |

| Nitrating Agent | 1:1 mixture of conc. HNO₃ and conc. H₂SO₄ |

| Molar Ratio (Substrate:HNO₃) | ~1 : 1.5 |

| Reaction Temperature | 0°C to 10°C during addition, then room temperature |

| Reaction Time | 2-3 hours |

| Workup Procedure | Quenching on ice, neutralization, filtration/extraction |

| Purification Method | Recrystallization from methanol |

| Expected Outcome | |

| Product Appearance | Pale yellow to white crystalline solid |

| Expected Yield | 60-80% (theoretical) |

| Purity (post-recrystallization) | >98% |

Visualization of the Reaction Mechanism

The following diagram illustrates the detailed mechanism of the electrophilic aromatic substitution on Methyl 2-methoxynicotinate.

Figure 2. Detailed workflow of the proposed synthesis mechanism.

Disclaimer: This application note provides a theoretical synthesis protocol. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. The reaction conditions may require optimization to achieve the desired yield and purity.

References

Application Notes and Protocols for Methyl 2-methoxy-5-nitronicotinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of Methyl 2-methoxy-5-nitronicotinate as a versatile starting material in medicinal chemistry. The protocols detailed below are foundational for the synthesis of compound libraries aimed at drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. The pyridine core is a common and valuable scaffold in many pharmaceuticals due to its ability to interact with biological targets.[1]

Introduction: The Utility of the Nitronicotinate Scaffold

This compound is a substituted pyridine derivative that serves as an excellent starting point for chemical elaboration in drug discovery programs. Its key features for medicinal chemistry applications include:

-

A Modifiable Pyridine Core: The pyridine ring is a well-established pharmacophore.

-

A Reactive Nitro Group: The nitro group can be readily reduced to an amine, providing a crucial handle for a wide range of derivatization reactions, such as the formation of amides, ureas, and sulfonamides.[1]

-

An Ester Functional Group: The methyl ester can be hydrolyzed or transesterified to modulate solubility and create additional points of interaction with biological targets.

Aromatic nitro compounds are integral to the synthesis of many bioactive molecules and approved drugs, underscoring the importance of this chemical class in pharmaceutical research.[2]

Application Note 1: Synthesis of a Focused Amide Library from this compound

This section outlines a typical workflow for the generation of a focused library of amide derivatives from this compound. This two-step process is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a new chemical series.

Experimental Workflow

The overall synthetic strategy involves the reduction of the nitro group to an amine, followed by the coupling of the resulting amine with a variety of carboxylic acids to generate a library of amide analogs.

Caption: Synthetic workflow for the generation of a focused amide library.

Experimental Protocols

Protocol 1: Reduction of this compound

This protocol describes the reduction of the aromatic nitro group to an amine using iron powder in the presence of ammonium chloride, a common and relatively mild method.

Materials:

-

This compound

-

Ethanol (EtOH)

-

Water (H₂O)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Celite

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add ethanol and water in a 4:1 ratio to dissolve the starting material.

-

Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to 80°C with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 5-amino-2-methoxynicotinate.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling with a Carboxylic Acid

This protocol details the formation of an amide bond between the synthesized amine and a representative carboxylic acid using HATU as the coupling agent.

Materials:

-

Methyl 5-amino-2-methoxynicotinate

-

Carboxylic acid (R-COOH, 1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolve the carboxylic acid (1.1 eq) in DMF in a round-bottom flask under an inert atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add a solution of Methyl 5-amino-2-methoxynicotinate (1.0 eq) in a minimal amount of DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Application Note 2: Pharmacological Evaluation of a Synthesized Amide Library

Derivatives of nitronicotinates are often explored as kinase inhibitors.[1] This section provides a framework for the pharmacological evaluation of the synthesized amide library against a hypothetical kinase target (e.g., a tyrosine kinase involved in a cancer signaling pathway).

Representative Signaling Pathway

The diagram below illustrates a generic kinase signaling pathway that is often dysregulated in diseases like cancer, making it a common target for drug discovery programs.

Caption: A generic receptor tyrosine kinase signaling pathway.

Data Presentation: In Vitro Kinase Inhibition

The synthesized compounds would be tested in an in vitro biochemical assay to determine their potency against the target kinase. The results are typically presented as IC₅₀ values (the concentration of the compound required to inhibit 50% of the kinase activity).

| Compound ID | R-Group (from R-COOH) | IC₅₀ (nM) vs. Target Kinase |

| MMN-001 | Phenyl | 1,250 |

| MMN-002 | 4-Fluorophenyl | 780 |

| MMN-003 | 3-Chlorophenyl | 450 |

| MMN-004 | 4-Methoxyphenyl | 2,300 |

| MMN-005 | Thiophen-2-yl | 320 |

Data are hypothetical and for illustrative purposes only.

Protocol 3: General Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol provides a general outline for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, a common method for high-throughput screening.

Materials:

-

Target Kinase

-

Fluorescein-labeled substrate peptide

-

ATP

-

Tb-labeled anti-phosphopeptide antibody

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Synthesized compounds dissolved in DMSO

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Plating: Serially dilute the test compounds in DMSO and then in assay buffer. Add the diluted compounds to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a solution of the target kinase and the fluorescein-labeled substrate peptide in assay buffer.

-

Add this solution to the wells containing the test compounds.

-

Prepare a solution of ATP in assay buffer.

-

Initiate the kinase reaction by adding the ATP solution to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Prepare a solution of the Tb-labeled antibody in a buffer containing EDTA (to stop the kinase reaction).

-

Add the antibody solution to all wells.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Calculate the emission ratio (520 nm / 495 nm).

-

-

Data Analysis:

-

Plot the emission ratio against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

-

Disclaimer: The protocols and data presented are for illustrative purposes. Researchers should adapt these methods based on the specific requirements of their projects and consult relevant safety data sheets for all chemicals used.

References

Methyl 2-methoxy-5-nitronicotinate: A Versatile Building Block for Pharmaceutical Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methoxy-5-nitronicotinate is a highly functionalized pyridine derivative that holds significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds. Its unique arrangement of a methoxy group, a nitro group, and a methyl ester on a pyridine core offers multiple avenues for chemical modification, making it an attractive starting material for the development of new therapeutic agents. The strategic placement of these functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and various modifications of the ester functionality.

The pyridine ring itself is a common scaffold in many approved drugs, often serving as a bioisostere for a benzene ring to improve physicochemical properties such as solubility and metabolic stability. This document provides detailed application notes and protocols, drawing parallels from a closely related analog and proposing synthetic routes to unlock the potential of this compound in drug discovery.

Application of a Structural Analog: The Synthesis of Sulpiride

A compelling case for the utility of methoxy- and nitro- (or a derivative) substituted aromatic rings as pharmaceutical building blocks is the industrial synthesis of Sulpiride, an antipsychotic drug. A key intermediate in this synthesis is Methyl 2-methoxy-5-sulfamoylbenzoate, a benzoate analog of the nicotinate . The sulfamoyl group in this intermediate is conceptually related to the nitro group of this compound, as both are electron-withdrawing groups that can be further functionalized. The synthesis of Sulpiride from this intermediate provides a well-documented example of how such building blocks are utilized in pharmaceutical manufacturing.

The pyridine core of this compound can be considered a bioisosteric replacement for the benzene ring in the Sulpiride intermediate.[1][2][3][4] This substitution can potentially lead to compounds with altered pharmacokinetic profiles, receptor binding affinities, and reduced side effects.

Quantitative Data for the Synthesis of Sulpiride

The following table summarizes the quantitative data for the final step in the synthesis of Sulpiride from Methyl 2-methoxy-5-sulfamoylbenzoate and (S)-1-ethyl-2-aminomethylpyrrolidine.

| Parameter | Value | Reference |

| Yield | 93.8% - 95.2% | [5][6] |

| Purity | 99.2% - 99.95% | [5][6] |

| Reaction Time | 4 - 10 hours | [5][6] |

| Reaction Temperature | 80 - 100°C | [5][6] |

Experimental Protocol: Synthesis of Sulpiride

This protocol is based on a patented method for the synthesis of Sulpiride.[5][6]

Materials:

-

Methyl 2-methoxy-5-sulfamoylbenzoate

-

(S)-1-ethyl-2-aminomethylpyrrolidine

-

Ethylene glycol (solvent)

-

Solid base catalyst (e.g., HND-62)

-

Ethanol (for washing)

Procedure:

-

To a clean reaction kettle, add N-ethyl-2-aminomethyl pyrrolidine (200 kg), ethylene glycol (150-200 kg), and 2-methoxy-5-sulfamoyl methyl benzoate (382-390 kg).

-

Add the solid base catalyst (0.73-1.2 kg) to the reaction mixture.

-

Heat the reaction mixture to 80-85°C and maintain at this temperature with reflux for 4 hours.

-

After the reaction is complete, cool the mixture to 80°C.

-

Add ethanol (50 g) and reflux for an additional 10 minutes.

-

Cool the mixture to 5°C and stir for 2 hours.

-

Filter the precipitate and wash the filter cake with ethanol.

-

Dry the product under vacuum at 65°C to obtain Sulpiride.

Workflow for the Synthesis of Sulpiride

Caption: Synthetic workflow for the amidation step in the synthesis of Sulpiride.

Proposed Application of this compound: Synthesis of Novel Nicotinamide Derivatives

Based on the reactivity of its functional groups, this compound is an excellent starting material for the synthesis of a library of novel nicotinamide derivatives. This can be achieved through a two-step process: reduction of the nitro group to an amine, followed by amidation of the methyl ester.

Experimental Protocol: General Procedure for the Synthesis of Nicotinamide Derivatives

The following is a generalized protocol for the amidation of methyl nicotinate derivatives, which can be adapted for the amino-derivative of this compound.[7][8][9][10]

Materials:

-

Methyl 5-amino-2-methoxynicotinate (to be synthesized from this compound by standard nitro reduction methods)

-

Primary or secondary amine of choice

-

Immobilized lipase (e.g., Novozym® 435)

-

tert-Amyl alcohol (solvent)

Procedure:

-

Dissolve Methyl 5-amino-2-methoxynicotinate (5 mmol) in tert-amyl alcohol (10 mL).

-

In a separate vessel, dissolve the desired amine (10 mmol) in tert-amyl alcohol (10 mL).

-